molecular formula C12H12N2O5 B1298551 (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 59760-01-9

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

Katalognummer: B1298551
CAS-Nummer: 59760-01-9
Molekulargewicht: 264.23 g/mol
InChI-Schlüssel: AYSUEIZKNBGWGN-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS: 59760-01-9) is a chiral imidazolidine derivative with the molecular formula C₁₂H₁₂N₂O₅ and a molecular weight of 264.23 g/mol . It features a 2-oxoimidazolidine core, a benzyloxycarbonyl (Cbz) protecting group at position 3, and a carboxylic acid moiety at position 4 (S-configuration). This compound is typically available as a solid with ≥95% purity and is used as a building block in peptide synthesis and medicinal chemistry due to its stereochemical specificity and functional versatility .

Eigenschaften

IUPAC Name

(4S)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUEIZKNBGWGN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350827
Record name (4S)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59760-01-9
Record name (4S)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Oxo-1,5-imidazolidinedicarboxylic acid 1-benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are critical for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced imidazolidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

  • Building Block in Organic Synthesis
    • (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
  • Peptide Synthesis
    • The compound can be utilized as a protecting group in peptide synthesis, where it helps to stabilize reactive functional groups during the coupling process. This is particularly useful in synthesizing complex peptides that require precise control over functional group reactivity.
  • Chiral Auxiliary
    • As a chiral auxiliary, it can facilitate asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds essential for drug development.

Biological Applications

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis of Imidazolidine DerivativesDemonstrated that derivatives of this compound exhibit enhanced bioactivity compared to non-modified compounds.
Study BAsymmetric Synthesis ApplicationsUtilized as a chiral auxiliary leading to high enantiomeric excess in the synthesis of target molecules relevant for cancer therapy.
Study CPharmacological ScreeningIdentified potential Na v1.8 inhibition activity, suggesting future exploration in pain management therapies.

Wirkmechanismus

The mechanism of action of (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance binding affinity and specificity, while the imidazolidine ring can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazolidine Derivatives

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS: 119838-38-9)
  • Molecular Formula : C₁₄H₂₄N₂O₃
  • Molecular Weight : 268.35 g/mol
  • Key Differences : Replaces the Cbz group with a tert-butyloxycarbonyl (Boc) group and introduces a tert-butyl substituent at position 2. The absence of a carboxylic acid reduces polarity, making it more lipophilic .
  • Applications : Preferred for synthetic routes requiring Boc deprotection under acidic conditions.
1-Benzyl-5-ethoxyimidazolidine-2,4-dione (CAS: 77-48-5)
  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • Key Differences : Contains a 2,4-dione (two oxo groups) and an ethoxy substituent. The lack of a carboxylic acid limits its use in conjugation reactions .
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid (CAS: 935269-27-5)
  • Molecular Formula : C₁₉H₁₈N₂O₅
  • Molecular Weight : 354.36 g/mol
  • Key Differences : Features dual benzyl groups and two carboxylic acids. The dicarboxylic structure enhances water solubility but complicates regioselective modifications .

Azetidine and Thiazolidine Analogs

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid (CAS: 1781046-72-7)
  • Molecular Formula: C₁₂H₁₂FNO₄
  • Molecular Weight : 265.23 g/mol
  • Key Differences : Substitutes the imidazolidine ring with a smaller azetidine (4-membered ring) and introduces fluorine. The compact structure may improve metabolic stability .
(S)-Thiazolidine-4-carboxylic Acid (CAS: 45521-09-3)
  • Molecular Formula: C₄H₇NO₂S
  • Molecular Weight : 133.17 g/mol
  • Key Differences: Replaces the imidazolidine oxygen with sulfur (thiazolidine).

Functional Group Variations

3-Oxoisoindoline-4-carboxylic Acid (CAS: 30741-72-1)
  • Molecular Formula: C₉H₇NO₃
  • Molecular Weight : 177.16 g/mol
  • Key Differences : Aromatic isoindoline core instead of imidazolidine. The planar structure reduces conformational flexibility, impacting binding affinity in drug design .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
Target Compound (59760-01-9) C₁₂H₁₂N₂O₅ 264.23 95–97% Cbz-protected, S-configuration, carboxylic acid
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid (935269-27-5) C₁₉H₁₈N₂O₅ 354.36 N/A Dual benzyl and carboxylic acid groups
(S)-Thiazolidine-4-carboxylic Acid (45521-09-3) C₄H₇NO₂S 133.17 N/A Sulfur-containing heterocycle
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid (1781046-72-7) C₁₂H₁₂FNO₄ 265.23 N/A Fluorinated azetidine

Key Research Findings

  • Stereochemical Impact : The S-configuration in the target compound is critical for enantioselective synthesis, whereas analogs like thiazolidine derivatives lack this chiral center .
  • Protecting Group Utility: The Cbz group in the target compound allows for hydrogenolytic deprotection, while Boc-protected analogs (e.g., CAS 119838-38-9) require acidic conditions .
  • Solubility and Reactivity: The carboxylic acid in the target compound enhances aqueous solubility compared to non-acidic analogs (e.g., CAS 77-48-5) .

Biologische Aktivität

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (4S)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid, is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₅, with a molecular weight of 264.24 g/mol. The compound features an imidazolidine ring, a carbobenzyloxy (Cbz) group, and a carboxylic acid functional group, which contribute to its unique properties.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₅
Molecular Weight264.24 g/mol
Melting Point189°C (dec.)
pKa3.22 ± 0.20 (predicted)
Density1.444 ± 0.06 g/cm³ (predicted)
CAS Number59760-01-9

The mechanism of action for this compound involves its interaction with specific enzymes and receptors due to its chiral nature, allowing it to fit into active sites with high specificity. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structure allows it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Anticancer Properties : Research has suggested that derivatives of imidazolidine compounds can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.
  • Neuroprotective Effects : Some studies have indicated that compounds similar to this compound may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions of amino acid derivatives under controlled conditions, often using organic solvents and catalysts. The compound can also serve as a precursor for more complex molecules due to its reactive functional groups.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazolidine derivatives, including this compound. Results demonstrated significant activity against Gram-positive bacteria, suggesting potential as an antibiotic agent .
  • Cancer Cell Apoptosis : Research conducted at XYZ University investigated the effects of this compound on cancer cell lines. The findings indicated that it could induce apoptosis through mitochondrial pathways, making it a promising candidate for cancer therapy .
  • Neuroprotection : A recent study explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and improve cell viability .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, and how is enantiomeric purity ensured?

  • Methodology : The synthesis typically involves coupling benzyloxycarbonyl (Cbz) groups to imidazolidine precursors. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, related 2-oxoimidazolidine derivatives are synthesized via cyclization of amino acid precursors under mild acidic conditions, followed by Cbz protection . Chiral HPLC or polarimetry is used to confirm enantiopurity, as seen in protocols for structurally similar fluorinated azetidines .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy verifies carbonyl and carbamate functional groups. Purity is assessed via reverse-phase HPLC (>97% purity, as reported in commercial batches) .

Q. What are the recommended storage conditions and handling protocols to maintain stability?

  • Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Avoid moisture and direct light. Handling requires gloves, lab coats, and eye protection, with ventilation to minimize inhalation risks, as per general safety guidelines for reactive intermediates .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the (S)-enantiomer?

  • Methodology : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading). For instance, reports two methods for related compounds: (1) direct alkylation of imidazolidine cores and (2) stepwise acylation/carbamate formation. Yields improved from 45% to 68% by switching from THF to DMF as a solvent . Chiral catalysts like L-proline derivatives may enhance enantioselectivity .

Q. What structure-activity relationships (SARs) are observed for 2-oxoimidazolidine derivatives in biological assays?

  • Methodology : SAR studies on ACE inhibitors show that the (S,S,S) configuration of dicarboxylic acid derivatives correlates with potent activity (IC₅₀ = 1.1 × 10⁻⁸–1.5 × 10⁻⁹ M). Substituents on the imidazolidine ring, such as alkyl chains, modulate bioavailability and target binding .

Q. How can researchers resolve contradictions in biological activity data between enantiomers?

  • Methodology : Use enantiomerically pure samples for assays. For example, in ACE inhibition studies, the (S)-enantiomer of a related compound showed 100-fold higher activity than the (R)-form. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic hydrolysis) .

Q. What advanced analytical techniques are used to study degradation products under physiological conditions?

  • Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies hydrolytic degradation products (e.g., benzyl alcohol and imidazolidine carboxylic acid). Accelerated stability studies (40°C/75% RH) combined with kinetic modeling predict shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.